1-Bromoisoquinolin-4-ol
Description
1-Bromoisoquinolin-4-ol (C₁₀H₆BrCl, molecular weight 243.52 g/mol) is a brominated isoquinoline derivative featuring a hydroxyl group at position 4 and a bromine atom at position 1 . Its structure combines the aromatic isoquinoline scaffold with polar substituents, rendering it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
1-bromoisoquinolin-4-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H |
InChI Key |
LCWUTWCJYIMOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through various methods. One common approach involves the bromination of isoquinolin-4-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-bromoisoquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and brominating agent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinones or other oxidized isoquinoline derivatives.
- Reduction reactions result in de-brominated or reduced isoquinoline compounds .
Scientific Research Applications
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and reactivity with biological macromolecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-bromoisoquinolin-4-ol and related isoquinoline derivatives:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The bromine atom in all compounds enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
- Functional Group Diversity :
- The amino group in 7-amino-4-bromoisoquinolin-1(2H)-one introduces nucleophilic reactivity, making it suitable for amide bond formation or coordination chemistry . Steric Effects: The methyl group in 4-bromo-2-methylisoquinolin-1(2H)-one may hinder reactivity at the C2 position, directing reactions to other sites .
Synthetic Utility: 1-Benzyl-4-bromoisoquinoline 2-oxide (4p) is notable for its N-oxide moiety, which can act as a directing group in metal-catalyzed C–H activation reactions . The ketone group in 4-bromo-2-methylisoquinolin-1(2H)-one provides a site for reduction or condensation reactions, expanding its utility in heterocyclic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
